molecular formula C23H19N3O3S B3304039 4-methoxy-N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921542-93-0

4-methoxy-N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B3304039
CAS RN: 921542-93-0
M. Wt: 417.5 g/mol
InChI Key: QYFOJEUHNXCVRQ-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring . The presence of an amide group (-CONH2) suggests that it might be involved in peptide bonds if this compound is part of a larger peptide molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its atoms and the electronic configuration. For instance, the naphthalene portion of the molecule may undergo electrophilic aromatic substitution reactions . The amide group could be involved in hydrolysis or condensation reactions .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its properties, and determining its potential applications. For example, it could be studied for potential medicinal properties, given its complex structure .

properties

IUPAC Name

4-methoxy-N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-18-11-9-16(10-12-18)22(28)26-23-24-17(14-30-23)13-21(27)25-20-8-4-6-15-5-2-3-7-19(15)20/h2-12,14H,13H2,1H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFOJEUHNXCVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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